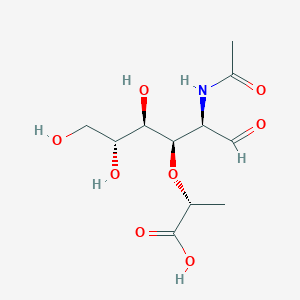
N-acetylmuramic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is a derivative of glucose, specifically a modified amino sugar. This compound is notable for its structural complexity and its presence in various biological systems. It is an important building block in the synthesis of more complex molecules and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose typically involves multiple steps, starting from readily available glucose derivatives. One common method involves the protection of hydroxyl groups, followed by selective functionalization at specific positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of chiral auxiliaries and catalysts to enhance the efficiency and selectivity of the reactions. The process is designed to be cost-effective and scalable, ensuring a consistent supply of high-purity ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose .
Applications De Recherche Scientifique
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in stereoselective reactions.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of various biochemicals and as a precursor for other valuable compounds
Mécanisme D'action
The mechanism of action of ®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-D-muramic acid: A related compound with similar structural features but different functional groups.
2-amino-2-deoxy-D-glucopyranose: Another amino sugar with distinct chemical properties.
D-glucosamine: A simpler derivative of glucose with an amino group.
Uniqueness
®-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its relevance in various scientific fields highlight its importance .
Propriétés
Numéro CAS |
1856-93-5 |
|---|---|
Formule moléculaire |
C11H19NO8 |
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
Clé InChI |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
SMILES isomérique |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
SMILES canonique |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
| 10597-89-4 | |
Synonymes |
2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



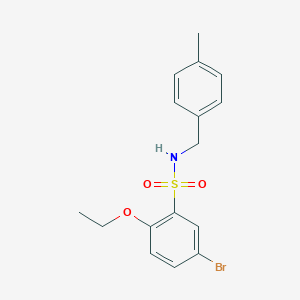
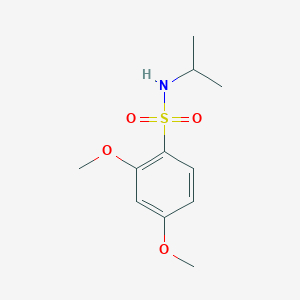


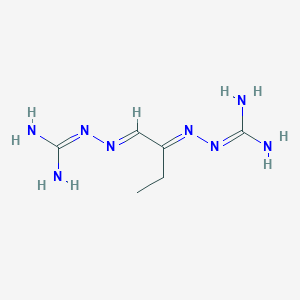
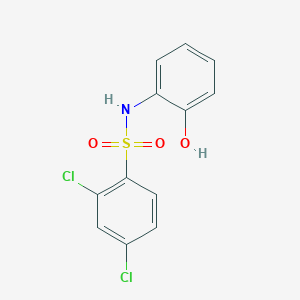



![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
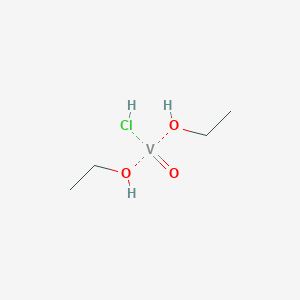
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

